4-(Aminomethyl)piperidine-1-sulfonamide

Description

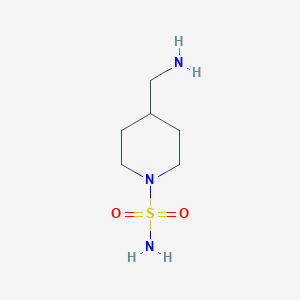

4-(Aminomethyl)piperidine-1-sulfonamide is a piperidine derivative featuring an aminomethyl (-CH2NH2) substituent at the 4-position and a sulfonamide (-SO2NH2) group at the 1-position of the piperidine ring. Its molecular formula is C6H15N3O2S, with a molecular weight of 217.27 g/mol. The sulfonamide group is known to enhance binding affinity to biological targets, while the aminomethyl substituent may influence solubility and pharmacokinetics .

Properties

Molecular Formula |

C6H15N3O2S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

4-(aminomethyl)piperidine-1-sulfonamide |

InChI |

InChI=1S/C6H15N3O2S/c7-5-6-1-3-9(4-2-6)12(8,10)11/h6H,1-5,7H2,(H2,8,10,11) |

InChI Key |

PXGDYVQYFSCAPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide reagents. One common method is the reaction of 4-(Aminomethyl)piperidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of 4-(Aminomethyl)piperidine-1-sulfonamide often involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, and thiols; reactions are often conducted in polar solvents under mild conditions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Amine derivatives

Substitution: Substituted sulfonamides

Scientific Research Applications

Based on the search results, here's what is known about the applications of sulfonamide derivatives containing a piperidine moiety:

General Applications of Sulfonamide Derivatives

- Sulfonamide drugs have a history of use in biological systems for treating bacterial infections . They also have anti-tumoral and antimalarial effects . Some sulfonamide derivatives can effectively kill pathogens by damaging cell membrane integrity .

- Novel sulfonamides have various mechanisms of action and some can overcome resistance to classical sulfa drugs .

- The piperidine fragment is an important active element in drugs, pesticides, and natural products . Many commercial agents contain a piperidine link . Some piperidine derivatives containing a sulfonamide unit have displayed outstanding bioactivity .

Specific Research on Sulfonamide-Piperidine Derivatives

- A series of new sulfonamide compounds linked with an alkyl tail through a piperidine moiety have been prepared and their antibacterial activities evaluated against pathogenic strains Xoo and Xac .

- One study prepared a novel series of sulfanilamide derivatives containing piperidine fragments and assessed their antibacterial potency .

- Compound C4 exhibited inhibitory activity toward Xoo with an EC50 value of 2.02 µg mL−1, better than commercial agents bismerthiazol and thiodiazole copper . It was confirmed that compound C4 interacted with dihydropteroate synthase and irreversibly damaged the cell membrane . In vivo assays showed acceptable curative and protection activities against rice bacterial leaf blight .

- The molecule C4 significantly affected the diverse physiological processes of pathogens by changing cell morphology and irreversibly damaging the cell membrane, eventually causing bacterial death . These molecules are potential leads for development of compounds concurrently targeting DHPS and destroying the cell membrane to effectively manage refractory plant bacterial diseases .

- Piperidine moiety introduction can improve brain exposure of resulting dual inhibitor . In addition, the compound showed antioxidant and metal chelating properties .

Piperidines in Therapy

- Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Piperidine derivatives have applications in cancer therapy .

- Piperidine derivatives have applications in Alzheimer's disease therapy . A piperidine moiety was introduced to a previously reported lead compound, improving the brain exposure of the resulting dual inhibitor .

4-(Aminomethyl)piperidine-1-sulfonylfluoridehydrochloride

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biochemical pathways in bacteria, making it an effective antibacterial agent . Additionally, the compound’s ability to form stable complexes with proteins can modulate various cellular processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in pharmacology, physicochemical properties, and applications:

Table 1: Comparative Analysis of 4-(Aminomethyl)piperidine-1-sulfonamide and Structural Analogs

Key Comparative Insights:

Core Ring Structure: Piperidine vs. Biological Impact: Pyridine-based compounds (e.g., 4-(aminomethyl)pyridine) show potentiation of voltage-gated calcium channels (HVACCs) in neurons, suggesting a role in neuromuscular therapies. Piperidine sulfonamides, however, may target enzymes like carbonic anhydrase due to sulfonamide’s affinity for zinc-containing active sites .

Substituent Effects: Aminomethyl (-CH2NH2): Enhances water solubility and hydrogen-bonding capacity, critical for target engagement. In 4-(aminomethyl)pyridine, this group increases HVACCs potentiation efficacy by 20–30% compared to 4-AP . Sulfonamide (-SO2NH2): Improves binding to metalloenzymes (e.g., carbonic anhydrase) and antibiotics. For example, 4-[(4-methylpiperidinyl)sulfonyl]aniline is a precursor in antimicrobial agents . Methoxy vs.

Pharmacological Applications: Neuromuscular Therapies: Pyridine analogs (e.g., 4-di(methylamino)pyridine) outperform 4-AP in HVACCs modulation, suggesting that piperidine sulfonamides with similar substituents could be optimized for analogous pathways .

Biological Activity

4-(Aminomethyl)piperidine-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities, particularly in antibacterial and enzyme inhibition applications. This compound's structure, characterized by a piperidine ring and a sulfonamide group, positions it as a potential candidate for therapeutic development against various pathogens and diseases.

Chemical Structure

The molecular structure of 4-(Aminomethyl)piperidine-1-sulfonamide can be represented as follows:

This structure includes:

- A piperidine ring, which is known for its biological versatility.

- An aminomethyl group that enhances its interaction with biological targets.

- A sulfonamide moiety that is crucial for its pharmacological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 4-(Aminomethyl)piperidine-1-sulfonamide against various bacterial strains. Notably, it has shown significant inhibitory effects on Xanthomonas oryzae and Xanthomonas axonopodis, with an effective concentration (EC50) of 2.02 µg/mL, outperforming traditional agents like bismerthiazol and thiodiazole copper .

Table 1: Antibacterial Activity of 4-(Aminomethyl)piperidine-1-sulfonamide

| Bacterial Strain | EC50 (µg/mL) | Comparison Agent | EC50 (µg/mL) |

|---|---|---|---|

| Xanthomonas oryzae | 2.02 | Bismerthiazol | 42.38 |

| Xanthomonas axonopodis | - | Thiodiazole | 64.50 |

The antibacterial mechanism involves the compound's interaction with dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate biosynthesis. By inhibiting DHPS, the compound disrupts the synthesis of folate, leading to impaired bacterial growth and cell death . Additionally, studies have shown that this compound increases cell membrane permeability, further contributing to its bactericidal effects .

Enzyme Inhibition

Beyond its antibacterial properties, 4-(Aminomethyl)piperidine-1-sulfonamide exhibits enzyme inhibitory activities. It has been evaluated for its effects on acetylcholinesterase (AChE) and urease, showing moderate to strong inhibition . This dual action suggests potential applications in treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | Activity Level |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibitor | Moderate |

| Urease | Non-competitive | Strong |

Case Studies

Several case studies have been conducted to explore the efficacy of 4-(Aminomethyl)piperidine-1-sulfonamide in clinical settings:

- Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected plants compared to untreated controls, highlighting its potential as a biopesticide .

- Antineoplastic Properties : In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)piperidine-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonylation of 4-(aminomethyl)piperidine using sulfonyl chlorides under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key variables include:

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-sulfonylation).

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) improves purity.

- Yield Optimization : Excess sulfonyl chloride (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Aminomethyl)piperidine-1-sulfonamide?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms piperidine ring conformation and sulfonamide group integration (e.g., δ ~2.8 ppm for CH₂NH₂; δ ~3.4 ppm for SO₂NH).

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ (calculated for C₆H₁₅N₃O₂S: 217.09 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(Aminomethyl)piperidine-1-sulfonamide?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase isoforms). Focus on sulfonamide-Zn²+ coordination in active sites.

- MD Simulations : GROMACS or AMBER assess binding stability (≥50 ns trajectories; RMSD <2.0 Å for stable complexes).

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~1.2 suggests moderate lipophilicity) .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of piperidine-sulfonamide derivatives?

Methodological Answer:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) with varying concentrations (1–100 µM) to identify IC₅₀ discrepancies.

- Metabolite Analysis : LC-MS/MS identifies oxidative metabolites that may contribute to cytotoxicity.

- Comparative Toxicology : Cross-reference data with structurally analogous compounds (e.g., 1-(2-Methylphenyl)piperidin-4-one) to isolate structure-activity relationships .

Q. How should researchers design stability studies for 4-(Aminomethyl)piperidine-1-sulfonamide under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- Long-Term Stability : Store aliquots at –20°C (desiccated) and analyze purity monthly for 12 months.

- pH Stability : Assess solubility and degradation in buffers (pH 1–13) to identify labile conditions .

Key Considerations for Methodological Rigor

- Contradiction Management : Replicate conflicting studies using identical protocols (e.g., solvent purity, equipment calibration) to isolate variables .

- Safety Protocols : Adhere to OSHA guidelines for sulfonamide handling (gloves, fume hoods) and dispose of waste via incineration .

- Interdisciplinary Validation : Combine synthetic chemistry data with computational predictions to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.